2,5-Heptanedione

Beschreibung

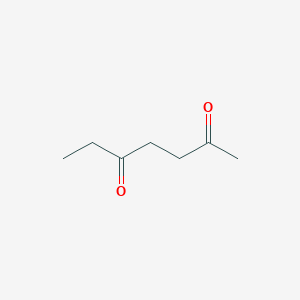

Structure

3D Structure

Eigenschaften

IUPAC Name |

heptane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRGPAAXHOTBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073272 | |

| Record name | 2,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-51-1 | |

| Record name | 2,5-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8A88O1MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Heptanedione CAS number and synonyms

An In-depth Technical Guide to 2,5-Heptanedione: CAS Number and Synonyms

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and various synonyms for this compound, a diketone of interest in various chemical and biological studies.

Chemical Identity of this compound

This compound is a diketone with the molecular formula C7H12O2.[1][2][3] Its structure is characterized by a seven-carbon chain with carbonyl groups at the second and fifth positions.

CAS Registry Number

The universally recognized identifier for this compound is its CAS number, which facilitates unambiguous identification in databases, literature, and regulatory submissions.

Table 1: CAS Registry Number for this compound

| Compound Name | CAS Registry Number |

| This compound | 1703-51-1[1][2][3][4][5] |

Synonyms and Alternative Names

This compound is also known by several other names, which are frequently encountered in chemical literature and databases. A comprehensive list of these synonyms is provided below to aid in exhaustive literature searches and substance identification.

Table 2: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | Heptane-2,5-dione[2][6] |

| Common Synonyms | 2,5-HEPTANEDION[1] |

| Heptan-2,5-dione[1][6][7] | |

| "HEPTANE-2,5-DIONE"[1] | |

| 3,6-Heptanedione[7] | |

| Registry Numbers | UNII-UP8A88O1MS[7] |

| DTXSID7073272[7][8] | |

| J503.271G (Nikkaji Number)[3] | |

| Chemical Formula | C7H12O2[1][2][3][8] |

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the common name, its systematic IUPAC name, and its unique CAS registry number, which is the gold standard for chemical identification.

Caption: Identifier relationship for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. synchem.de [synchem.de]

- 5. This compound | CAS#:1703-51-1 | Chemsrc [chemsrc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C7H12O2 | CID 15559 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Heptanedione: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-heptanedione, a gamma-diketone of interest in organic synthesis and as a potential building block in medicinal chemistry. This document details its molecular structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis and characterization using modern spectroscopic techniques. Furthermore, its utility in significant chemical transformations, such as intramolecular aldol condensation and the Paal-Knorr pyrrole synthesis, is explored with mechanistic insights. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Molecular Structure and Formula

This compound, with the IUPAC name heptane-2,5-dione , is an aliphatic diketone.[1][2] Its chemical structure consists of a seven-carbon chain with carbonyl groups located at the second and fifth positions.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂[1][3][4][5] |

| Molecular Weight | 128.17 g/mol [1] |

| CAS Number | 1703-51-1[1][3] |

| Canonical SMILES | CCC(=O)CCC(=O)C[3][6] |

| InChI | InChI=1S/C7H12O2/c1-3-7(9)5-4-6(2)8/h3-5H2,1-2H3[3] |

| InChIKey | HGRGPAAXHOTBAM-UHFFFAOYSA-N[7][3] |

The molecular structure of this compound is depicted in the following diagram.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for purification processes.

| Property | Value |

| Density | 0.926 g/cm³ |

| Boiling Point | 208.3 °C at 760 mmHg |

| Flash Point | 74.3 °C |

| Vapor Pressure | 0.216 mmHg at 25 °C |

| Refractive Index | 1.413 |

| LogP | 1.33470 |

| Topological Polar Surface Area | 34.14 Ų[3] |

| Rotatable Bond Count | 4[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

Experimental Protocols

Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol describes a plausible synthesis of this compound based on the well-established acetoacetic ester synthesis methodology.[8][9]

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Materials:

-

Ethyl acetoacetate

-

Sodium metal

-

Absolute ethanol

-

1-Bromopropane

-

Bromoacetone

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Sodium sulfate (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Brine

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

First Alkylation: To the sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring. After the addition is complete, add 1-bromopropane dropwise and reflux the mixture until the reaction is complete (monitored by TLC).

-

Work-up and Isolation of Intermediate: Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude ethyl 2-acetylpentanoate.

-

Second Alkylation (Acylation): Prepare a fresh solution of sodium ethoxide in absolute ethanol. Add the crude ethyl 2-acetylpentanoate, followed by the dropwise addition of bromoacetone. Reflux the mixture until the starting material is consumed.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add dilute hydrochloric acid and heat the mixture to induce hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.

-

Final Work-up and Purification: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude this compound can be purified by vacuum distillation.

Spectroscopic Characterization

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR (400 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~1.0 (t, 3H, -CH₂CH₃ )

-

~2.1 (s, 3H, -C(=O)CH₃ )

-

~2.4 (q, 2H, -CH₂ CH₃)

-

~2.7 (m, 4H, -C(=O)CH₂CH₂ C(=O)-)

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~7.8 (-CH₂CH₃ )

-

~29.9 (-C(=O)CH₃ )

-

~35.8 (-CH₂ CH₃)

-

~37.9 (-C(=O)CH₂ CH₂C(=O)-)

-

~209.0 (-C =O)

-

~211.0 (-C =O)

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent) is suitable.

GC Conditions (Illustrative):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128, along with characteristic fragment ions resulting from alpha-cleavage and McLafferty rearrangement.

Sample Preparation: A thin film of the neat liquid can be prepared between two sodium chloride or potassium bromide plates.

Expected Absorptions:

-

~2970-2870 cm⁻¹: C-H stretching of the alkyl groups.

-

~1715 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching of the saturated ketone groups.[4][5]

-

~1465 cm⁻¹ and ~1365 cm⁻¹: C-H bending vibrations.

Reactivity and Synthetic Applications

Intramolecular Aldol Condensation

This compound can undergo an intramolecular aldol condensation reaction in the presence of a base to form a five-membered ring, specifically a substituted cyclopentenone.[10]

Caption: Mechanism of intramolecular aldol condensation.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[11] this compound serves as an excellent substrate for this reaction.

Caption: Paal-Knorr synthesis of a substituted pyrrole.

Conclusion

This compound is a versatile gamma-diketone with well-defined structural and physicochemical properties. Its synthesis can be achieved through established organic chemistry methodologies, and its structure can be unequivocally confirmed using a combination of NMR, GC-MS, and FTIR spectroscopy. Its reactivity, particularly in forming five-membered heterocyclic and carbocyclic rings, makes it a valuable precursor in the synthesis of more complex molecules relevant to the pharmaceutical and materials science industries. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.

References

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. instanano.com [instanano.com]

- 3. General method of synthesis for natural long-chain beta-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 1,3-Diketone synthesis [organic-chemistry.org]

- 7. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]

- 8. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. Ch21: Acetoacetic esters [chem.ucalgary.ca]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Synthesis of 2,5-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a primary synthetic route for 2,5-heptanedione, a molecule of interest in various chemical and pharmaceutical research areas. The synthesis delineated herein is based on the well-established acetoacetic ester synthesis, a robust method for the formation of ketones. This document presents the core methodology, including a detailed experimental protocol and quantitative data, to facilitate its application in a laboratory setting.

Acetoacetic Ester Synthesis Route

The most direct and classical approach for the synthesis of γ-diketones, such as this compound, is through the acetoacetic ester synthesis. This method involves the alkylation of ethyl acetoacetate, followed by hydrolysis and decarboxylation. To achieve the this compound structure, the α-carbon of ethyl acetoacetate is sequentially alkylated. A highly analogous and well-documented procedure is the synthesis of 3-carbethoxy-2,5-hexanedione from ethyl sodioacetoacetate and chloroacetone, which can be adapted for the synthesis of the target molecule.

The proposed synthesis of this compound proceeds via the alkylation of the sodium salt of ethyl acetoacetate with 1-chloropropan-2-one (chloroacetone). The resulting β-keto ester is then subjected to acidic or basic hydrolysis and subsequent decarboxylation to yield the final product.

Reaction Pathway

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of a similar γ-diketone and provides a comprehensive methodology for the preparation of this compound.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

1-Chloropropan-2-one (Chloroacetone)

-

Dry acetone

-

Sodium iodide (catalyst)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

Step 1: Alkylation of Ethyl Acetoacetate

-

A solution of sodium ethoxide (1.0 mol) in dry ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Ethyl acetoacetate (1.0 mol) is added dropwise to the stirred solution of sodium ethoxide.

-

After the addition is complete, 1-chloropropan-2-one (1.1 mol) is added dropwise to the reaction mixture.

-

The mixture is then heated to reflux for 2-3 hours to ensure the completion of the alkylation reaction.

-

After reflux, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

The ethanol is removed from the filtrate by distillation under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

-

The crude intermediate from Step 1 is transferred to a round-bottom flask.

-

A dilute solution of sulfuric acid (e.g., 10-15%) is added to the flask.

-

The mixture is heated to reflux for 4-6 hours to effect hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.

-

The reaction progress can be monitored by the cessation of carbon dioxide evolution.

-

After cooling, the reaction mixture is transferred to a separatory funnel.

Step 3: Work-up and Purification

-

The aqueous solution is extracted three times with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration, and the diethyl ether is removed by distillation.

-

The resulting crude this compound is purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of a γ-diketone via the acetoacetic ester route. Yields and reaction times are representative and may vary based on specific experimental conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Acetoacetate | 1.0 mol | [1] |

| Sodium Ethoxide | 1.0 mol | [1] |

| 1-Chloropropan-2-one | 1.1 mol | [1] |

| Reaction Conditions | ||

| Alkylation Temperature | Reflux (Acetone) | [1] |

| Alkylation Time | 2 - 3 hours | [1] |

| Hydrolysis/Decarboxylation | Reflux (aq. Acid) | [2] |

| Hydrolysis/Decarboxylation Time | 4 - 6 hours | [2] |

| Yield | ||

| Typical Yield | 60 - 75% | [1] |

Logical Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of a key synthetic route to this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocol for their specific laboratory conditions and purity requirements.

References

A Technical Guide to Heptane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-2,5-dione, systematically known by its IUPAC name heptane-2,5-dione , is an aliphatic gamma-diketone.[1][2][3] As a member of the γ-diketone class, it shares structural similarities with neurotoxic compounds like hexane-2,5-dione, the toxic metabolite of n-hexane.[4] This structural feature—two carbonyl groups separated by two methylene carbons—is responsible for its characteristic chemical reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, significant reactions, and toxicological profile, with a focus on the molecular mechanisms relevant to drug development and toxicology.

Physicochemical and Spectroscopic Data

The fundamental properties of heptane-2,5-dione are summarized below. This quantitative data is essential for its application in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | heptane-2,5-dione | [1][2][3] |

| CAS Number | 1703-51-1 | [1][5] |

| Molecular Formula | C₇H₁₂O₂ | [1][5][6] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Density | 0.926 g/cm³ | [3][5] |

| Boiling Point | 208.3 °C at 760 mmHg | [3][5] |

| Flash Point | 74.3 °C | [3][5] |

| Refractive Index | 1.413 | [5] |

| Hydrogen Bond Acceptors | 2 | [5][6] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bond Count | 4 | [5][6] |

| Storage Temperature | 2-8°C (Sealed, Dry) | [6] |

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of heptane-2,5-dione.

| Parameter | Value |

| Instrument Type | GC-EI-TOF |

| Instrument | JMS-T100GCV coupled to Agilent 7890A |

| Column | Agilent HP-5 (30 m length, 0.32 mm I.D., 0.25 µm thickness) |

| Ionization | Electron Ionization (EI) |

| Retention Time | 6.46 min |

| Top 5 Mass Peaks (m/z) | 43.018, 99.045, 57.034, 29.039, 27.024 |

| Data Source | PubChem CID 15559[2] |

Chemical Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for heptane-2,5-dione are not widely published, its synthesis can be approached through general methods for preparing 1,4-diketones. The reactivity of heptane-2,5-dione is dominated by the interaction between its two carbonyl groups.

Paal-Knorr Pyrrole Synthesis

A cornerstone reaction of γ-diketones is the Paal-Knorr synthesis, which involves the condensation of the dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[7][8] This reaction is not only synthetically useful but is also the fundamental mechanism behind the neurotoxicity of γ-diketones.

Intramolecular Aldol Condensation

When treated with a base such as aqueous sodium hydroxide (NaOH), heptane-2,5-dione undergoes an intramolecular aldol condensation.[2] This reaction occurs when an enolate formed at one of the α-carbons acts as a nucleophile, attacking the other carbonyl group within the same molecule. Due to the stability of five- and six-membered rings, this cyclization is highly favored over intermolecular reactions.[9][10] Deprotonation at the C1 or C6 positions leads to the formation of five-membered cyclopentenone rings.

References

- 1. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. Neuroprotein Targets of γ-Diketone Metabolites of Aliphatic and Aromatic Solvents That Induce Central-Peripheral Axonopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Gamma-diketone peripheral neuropathy III. Neurofilament gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to γ-Diketones: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of γ-diketones (1,4-diketones), a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. This document covers their synthesis, key chemical properties, and diverse biological activities, with a focus on their potential as therapeutic agents and as building blocks for pharmacologically active molecules.

Introduction to γ-Diketones

Gamma-diketones are dicarbonyl compounds where the two ketone functionalities are separated by two methylene groups. This specific arrangement imparts unique reactivity, making them valuable synthons for the synthesis of a variety of heterocyclic compounds, including furans, pyrroles, and thiophenes, through the well-established Paal-Knorr synthesis.[1][2] Beyond their role as synthetic intermediates, γ-diketone derivatives themselves have demonstrated a range of biological activities, including neurotoxicity, as well as potential anticancer and anti-inflammatory properties.[3][4][5] This guide will delve into these aspects, providing researchers with the necessary information to leverage the potential of γ-diketones in their drug discovery and development endeavors.

Synthesis of γ-Diketones

The synthesis of γ-diketones can be achieved through various methods. Below are detailed protocols for the preparation of representative γ-diketones.

Synthesis of 2,5-Hexanedione

2,5-Hexanedione is a key metabolite of n-hexane and a widely studied neurotoxic agent. It also serves as a fundamental building block in organic synthesis.

Experimental Protocol: Hydrolysis of 2,5-Dimethylfuran [6][7]

-

Materials: 2,5-dimethylfuran, glacial acetic acid, water, 10% sulfuric acid, sodium acetate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 2,5-dimethylfuran, glacial acetic acid, and water in a 10:4:4.8 mass ratio.

-

Add 10% sulfuric acid (0.24-0.36% of the 2,5-dimethylfuran mass).

-

Heat the mixture to reflux at 75-90°C for 36-50 hours, monitoring the reaction progress by checking the content of 2,5-dimethylfuran.

-

Once the concentration of 2,5-dimethylfuran is below 2%, stop the reaction and cool the mixture to obtain the crude reaction solution.

-

Add sodium acetate to the reaction solution and perform a fractional distillation under atmospheric pressure to remove the initial fraction.

-

Add water to the remaining liquid and continue the distillation to remove the remaining acetic acid.

-

The final product, 2,5-hexanedione, is then purified by vacuum distillation.

-

Synthesis of 1,4-Diphenylbutane-1,4-dione

This aromatic γ-diketone is a precursor for the synthesis of substituted furans and pyrroles.

Experimental Protocol: From Styrene [8]

-

Materials: Styrene, catalyst system (details to be sourced from specific literature, as various catalysts can be employed).

-

Procedure:

-

The synthesis is typically carried out as a one-step process from styrene using an appropriate catalytic system. The specific conditions, including catalyst, solvent, temperature, and reaction time, will vary depending on the chosen method. (Note: The referenced abstract mentions a "simple one-step process" but does not provide the specific catalyst and conditions. A detailed protocol would require consulting the full research paper.)

-

Chemical Properties and Reactions

Physicochemical Properties

The physical properties of γ-diketones, such as boiling and melting points, are influenced by their molecular weight and structure.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | -9 | 194 |

| 3,4-Dimethyl-2,5-hexanedione | C₈H₁₄O₂ | 142.19 | - | - |

| 1,4-Diphenylbutane-1,4-dione | C₁₆H₁₄O₂ | 238.28 | 144-148 | - |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of γ-diketones.

Table 2: Spectroscopic Data for Representative γ-Diketones

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2,5-Hexanedione | 2.19 (s, 6H), 2.75 (s, 4H) | 29.9, 37.9, 207.3 | ~1715 (C=O stretch) |

| 1,4-Diphenylbutane-1,4-dione | 3.35 (s, 4H), 7.45-7.60 (m, 6H), 7.95-8.05 (m, 4H) | 32.5, 128.6, 128.7, 133.3, 137.0, 198.4 | ~1680 (C=O stretch, conjugated) |

| 1-Phenylpentane-1,3-dione (enol form) | 1.22 (t, 3H), 2.47 (q, 2H), 6.18 (s, 1H), 7.41-7.51 (m, 3H), 7.85-7.91 (m, 2H), 16.12 (br, 1H) | 9.7, 32.4, 95.4, 126.9, 128.7, 132.1, 135.1, 183.1, 198.0 | - |

Note: NMR data can vary slightly depending on the solvent and instrument.[4]

Paal-Knorr Synthesis of Heterocycles

A key reaction of γ-diketones is the Paal-Knorr synthesis, which provides a straightforward route to substituted furans, pyrroles, and thiophenes.[1][2]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [9]

-

Materials: 2,5-hexanedione, aniline, ethanol, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (1 drop).

-

Heat the mixture at reflux for 15 minutes.

-

Cool the reaction mixture in an ice bath and add 0.5 M hydrochloric acid to precipitate the product.

-

Collect the crystals by vacuum filtration.

-

Recrystallize the crude product from a methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

-

Experimental Protocol: Microwave-Assisted Paal-Knorr Pyrrole Synthesis [9]

-

Materials: 1,4-diketone (1 equivalent), primary amine (3 equivalents), ethanol, glacial acetic acid.

-

Procedure:

-

In a microwave vial, dissolve the 1,4-diketone in ethanol.

-

Add glacial acetic acid and the primary amine.

-

Seal the vial and irradiate in a microwave reactor at 80°C until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over a drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. rsc.org [rsc.org]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. prepchem.com [prepchem.com]

- 7. 1,4-DIPHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of 1,4-substituted 1,4-diphenylbutanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,5-Heptanedione: Health and Safety Information for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and toxicity of 2,5-Heptanedione. The information is intended to support research and development activities by providing essential health and safety data, detailed experimental protocols, and insights into its mechanisms of action.

Chemical and Physical Properties

This compound is an aliphatic diketone. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 128.17 g/mol | [1][3][4][5] |

| CAS Number | 1703-51-1 | [1][2][3][4] |

| Appearance | Clear colorless to amber liquid with a sweet, aromatic odor | |

| Density | 0.926 g/cm³ | [2][6][7] |

| Boiling Point | 208.3 °C at 760 mmHg | [2][6][7] |

| Flash Point | 74.3 °C | [2][6][7] |

| Vapor Pressure | 0.216 mmHg at 25 °C | [2][6] |

| Refractive Index | 1.413 | [2][6] |

| LogP | 1.33470 | [2][6] |

| Water Solubility | Miscible |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the acid-catalyzed hydrolysis of 2,5-dimethylfuran.

Experimental Protocol: Synthesis from 2,5-Dimethylfuran

This protocol is adapted from a patented method for synthesizing this compound.

Materials:

-

2,5-dimethylfuran

-

Glacial acetic acid

-

Water

-

10% Sulfuric acid

-

Sodium acetate

Procedure:

-

Combine 2,5-dimethylfuran, glacial acetic acid, water, and 10% sulfuric acid in a reaction vessel. A typical ratio is 1000g of 2,5-dimethylfuran to 400g of glacial acetic acid, 480g of water, and 24-36ml of 10% sulfuric acid.[3]

-

Reflux the mixture at a temperature of 75-90 °C for 36-50 hours.[3]

-

Monitor the reaction progress. The reaction is considered complete when the concentration of the starting material (2,5-dimethylfuran) is below 2%.[3]

-

Cool the reaction mixture to obtain the crude reaction solution.[3]

-

To begin purification, add sodium acetate to the crude reaction solution (at a ratio of 8-10g of sodium acetate per 1000g of starting 2,5-dimethylfuran) and stir for 20-40 minutes.[8]

-

Perform a normal pressure distillation to remove the initial fraction that distills below 120 °C.[8]

-

Add water to the remaining reaction liquid and continue with atmospheric distillation to remove any residual acetic acid.[8]

-

The final purification of this compound is achieved through vacuum distillation of the residue.[8]

Metabolism of this compound

This compound is a known metabolite of n-hexane and 2-hexanone in humans. The metabolism of this compound itself is less well-documented in the provided search results. However, it is understood that as a xenobiotic, it would likely undergo Phase I and Phase II metabolism in the liver. Phase I reactions, primarily oxidation, reduction, and hydrolysis, are often catalyzed by the cytochrome P450 (CYP) family of enzymes. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation reactions, which increase water solubility and facilitate excretion. While the specific CYP isozymes responsible for this compound metabolism are not explicitly identified in the search results, the general pathway of xenobiotic metabolism would apply.

References

- 1. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdc.gov [cdc.gov]

- 4. JNK-independent activation of c-Jun during neuronal apoptosis induced by multiple DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is there a role for the no observed adverse effect level in safety pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,5-Heptanedione: From Discovery to Neurotoxic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Heptanedione, a gamma-diketone, is a significant metabolite of the industrial solvent n-heptane and its isomers. While seemingly a simple molecule, its role as a potent neurotoxin has garnered considerable scientific interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a primary focus on its metabolic formation and the intricate molecular mechanisms underlying its neurotoxicity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its biological interactions and potential as a tool for studying neurodegenerative processes.

Discovery and History

The precise historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available scientific literature. However, its study is intrinsically linked to the investigation of γ-diketones and their chemical reactivity, a field that gained significant traction in the late 19th century. The Paal-Knorr synthesis, independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, provided a foundational method for synthesizing substituted furans from 1,4-diketones, thereby establishing a significant chemical context for compounds like this compound.[1][2] While the initial synthesis of this specific diketone is not definitively attributed to a single individual, its importance grew with the understanding of solvent toxicology in the 20th century. The recognition of n-hexane and n-heptane as industrial neurotoxins spurred research into their metabolites, ultimately identifying 2,5-hexanedione and this compound as the primary culprits behind their neurotoxic effects.

Chemical and Physical Properties

This compound is a colorless to yellowish liquid with a characteristic odor. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1703-51-1 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Density | 0.926 g/cm³ |

| Boiling Point | 208.3 °C at 760 mmHg |

| Flash Point | 74.3 °C |

| Solubility | Soluble in water and organic solvents |

Synthesis of this compound

While the historical first synthesis is not clearly documented, contemporary methods for synthesizing γ-diketones can be readily applied to produce this compound. A common and effective approach is the acetoacetic ester synthesis.

Experimental Protocol: Acetoacetic Ester Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on the well-established acetoacetic ester synthesis methodology.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

1-Bromopropane

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (aqueous solution)

-

Hydrochloric acid (aqueous solution)

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl acetoacetate in anhydrous diethyl ether. Add a stoichiometric amount of sodium ethoxide to the solution while stirring to form the sodium enolate.

-

Alkylation: Slowly add 1-bromopropane from the dropping funnel to the stirred solution of the enolate. The reaction is exothermic and may require cooling to maintain a moderate temperature. After the addition is complete, reflux the mixture for 2-3 hours to ensure complete alkylation.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to hydrolyze the ester and promote decarboxylation.

-

Acidification and Extraction: After cooling, carefully acidify the mixture with hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Wash the organic layer with a saturated sodium chloride solution.

-

Drying and Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Metabolism and Neurotoxicity

The primary significance of this compound in a biological context lies in its role as a neurotoxic metabolite of n-heptane.

Metabolic Pathway of n-Heptane to this compound

n-Heptane, upon absorption into the body, undergoes oxidation primarily in the liver, catalyzed by the cytochrome P-450 mixed-function oxidase system.[1][3][4][5] The metabolic cascade proceeds through several intermediates to ultimately yield the neurotoxic this compound.

Caption: Metabolic activation of n-heptane to this compound.

Mechanism of Neurotoxicity

The neurotoxicity of this compound stems from its ability to react with primary amine groups, particularly the ε-amino group of lysine residues in proteins.[6][7] This reaction, a Paal-Knorr type condensation, results in the formation of stable pyrrole adducts on proteins.[8][9]

Caption: Molecular mechanism of this compound-induced neurotoxicity.

Neurofilaments, the major structural proteins of axons, are particularly susceptible to this modification. The formation of pyrrole adducts on neurofilament proteins leads to their cross-linking and aggregation.[10][11][12][13] This aggregation disrupts the normal architecture of the cytoskeleton and impairs both slow and fast axonal transport, which is crucial for the maintenance of neuronal integrity.[14][15][16][17][18] The compromised axonal transport results in the characteristic pathological finding of neurofilament-filled axonal swellings, leading to a "dying-back" axonopathy, clinically manifesting as peripheral neuropathy.[19]

Affected Signaling Pathways

Recent research has begun to elucidate the specific signaling pathways that are perturbed by this compound, contributing to its neurotoxic effects.

PI3K/Akt Signaling Pathway

Studies have shown that this compound can induce neuronal apoptosis by inhibiting the PI3K/Akt signaling pathway.[20][21] This pathway is critical for cell survival, and its downregulation by this compound leads to a cascade of events culminating in programmed cell death. 2,5-HD exposure has been shown to downregulate Nerve Growth Factor (NGF) expression, which in turn represses the PI3K/Akt pathway, leading to apoptosis.[21]

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Hippo Signaling Pathway

The Hippo signaling pathway, a key regulator of cell proliferation and apoptosis, has also been implicated in the toxic effects of 2,5-hexanedione, a close analog of this compound. Exposure to 2,5-hexanedione has been shown to inhibit the Hippo pathway in ovarian granulosa cells, leading to apoptosis.[22] This suggests that a similar mechanism may be at play in the neurotoxicity of this compound.

Caption: Putative involvement of the Hippo pathway in this compound toxicity.

Conclusion and Future Directions

This compound serves as a classic example of a toxic metabolite that mediates the neurotoxicity of its parent compound, n-heptane. The elucidation of its mechanism of action, involving pyrrole adduct formation, protein cross-linking, and disruption of axonal transport, has provided invaluable insights into the pathogenesis of peripheral neuropathies. Furthermore, the identification of specific signaling pathways affected by this diketone opens new avenues for understanding the broader cellular responses to neurotoxic insults.

Future research should focus on several key areas:

-

Historical Archival Research: A thorough search of historical chemical literature may yet uncover the original synthesis and discovery of this compound.

-

Proteomics and Adductomics: Advanced mass spectrometry techniques can be employed to identify the full spectrum of protein targets for this compound adduction in neurons, providing a more comprehensive understanding of its toxicological profile.

-

Signaling Pathway Crosstalk: Investigating the interplay between the PI3K/Akt, Hippo, and other potential signaling pathways will provide a more holistic view of the cellular response to this compound.

-

Therapeutic Interventions: A deeper understanding of the molecular mechanisms of this compound neurotoxicity could inform the development of therapeutic strategies to mitigate or prevent nerve damage from this and other related neurotoxins.

This in-depth guide provides a solid foundation for researchers and professionals working in fields related to neurotoxicology, drug development, and occupational health. The continued study of this compound will undoubtedly contribute to our broader understanding of neurodegenerative processes and the development of effective countermeasures.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Neurotoxicity and protein binding of 2,5-hexanedione in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of n-hexane by rat liver and extrahepatic tissues and the effect of cytochrome P-450 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 5. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of in vitro pyrrole adduct autoxidation in 2,5-hexanedione-treated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein adduct formation as a molecular mechanism in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy [mdpi.com]

- 10. Covalent crosslinking of neurofilaments in the pathogenesis of n-hexane neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,5-Hexanedione-induced changes in the neurofilament subunit pools of rat peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,5-Hexanedione induced reduction in protein content and mRNA expression of neurofilament in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of 2,5-hexanedione-induced protein cross-linking by biological thiols: chemical mechanisms and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Slow axonal transport is impaired by intrathecal 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Axonal transport of neurofilament is accelerated in peripheral nerve during 2,5-hexanedione intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3,4-Dimethyl-2,5-hexanedione impairs the axonal transport of neurofilament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of 2,5-hexanedione and 3,4-dimethyl-2,5-hexanedione on retrograde axonal transport in sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.au.dk [pure.au.dk]

- 19. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Hippo signaling pathway contributes to the 2,5-Hexadion-induced apoptosis of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,5-Heptanedione for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Chemical Synthesis, and Key Reactions

This technical guide provides essential information for researchers, scientists, and drug development professionals on 2,5-Heptanedione (CAS No. 1703-51-1), a versatile diketone with applications in organic synthesis. This document outlines commercial suppliers, presents key chemical properties, and details experimental protocols for its use in significant chemical transformations.

Commercial Availability

This compound is commercially available from various chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development applications. Below is a summary of representative commercial sources. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Available Quantities |

| American Custom Chemicals Corporation | 95.00% | 5 g |

| AK Scientific | - | 5 g |

| Ivy Fine Chemicals | - | 100 mg, 250 mg, Bulk |

| Synchem | 95% | On demand |

| Guidechem | ≤80%, 98%~99% | Kilogram quantities |

| Chemsrc | 95.0% | Inquire for details |

Key Chemical Properties

This compound is a colorless liquid with a distinct odor. Its two ketone functional groups dictate its chemical reactivity, making it a valuable building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | 208.3 °C at 760 mmHg[1] |

| Density | 0.926 g/cm³[1] |

| Flash Point | 74.3 °C[1] |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

This compound is a key substrate for several important organic reactions, including intramolecular aldol condensation and the Paal-Knorr synthesis of pyrroles. These reactions are fundamental in the synthesis of cyclic compounds and heterocyclic structures, which are prevalent in medicinal chemistry.

Intramolecular Aldol Condensation of this compound

The intramolecular aldol condensation of this compound, a 1,5-diketone, leads to the formation of a six-membered ring, specifically a cyclohexenone derivative. This reaction is typically base-catalyzed.

Reaction Principle: Under basic conditions, a proton is abstracted from an α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl carbon within the same molecule to form a cyclic aldol addition product. Subsequent dehydration yields the more stable α,β-unsaturated cyclic ketone.

Experimental Protocol:

-

Materials: this compound, aqueous sodium hydroxide (NaOH) solution.

-

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add an aqueous solution of sodium hydroxide dropwise to the solution of the diketone with stirring at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the cyclohexenone product.

-

The intramolecular aldol condensation of this compound can theoretically yield two different enone products. However, the formation of the six-membered ring is generally favored over more strained ring systems.

Paal-Knorr Pyrrole Synthesis from this compound

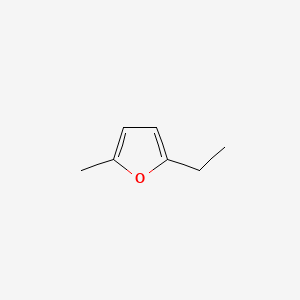

The Paal-Knorr synthesis is a widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2] Using this compound, this reaction yields 2-ethyl-5-methylpyrrole derivatives.

Reaction Principle: The reaction proceeds via the formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic pyrrole ring. The reaction is typically carried out under neutral or weakly acidic conditions.

Experimental Protocol:

-

Materials: this compound, a primary amine (e.g., aniline) or an ammonia source (e.g., ammonium acetate), and a solvent (e.g., ethanol or acetic acid).

-

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the primary amine or ammonia source to the solution. An excess of the amine is often used.

-

If required, add a catalytic amount of a weak acid like acetic acid to accelerate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired substituted pyrrole.

-

Applications in Drug Development

Pyrrole and its derivatives are important structural motifs in a wide range of pharmaceuticals. The ability to synthesize substituted pyrroles from readily available starting materials like this compound via the Paal-Knorr synthesis makes this compound a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents. The cyclic structures obtained from intramolecular aldol condensations also serve as important scaffolds in drug design.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent the formation of aerosols. Store the compound in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyles Using 2,5-Heptanedione

Introduction

2,5-Heptanedione is a valuable and versatile 1,4-dicarbonyl compound that serves as a key starting material for the synthesis of various five-membered heterocycles. The primary method for this transformation is the Paal-Knorr synthesis, a robust and widely used reaction in organic chemistry.[1][2] This reaction involves the condensation of a 1,4-diketone with an appropriate reagent to form substituted pyrroles, furans, and thiophenes.[2] These heterocyclic motifs are fundamental structural components in a vast array of pharmaceuticals, natural products, and functional materials, making their efficient synthesis a topic of significant interest for researchers in drug development and medicinal chemistry.[1][3][4]

These application notes provide detailed protocols, reaction mechanisms, and quantitative data for the synthesis of heterocycles from this compound. While many literature examples utilize the closely related 2,5-hexanedione, the principles and methodologies are directly applicable.

Synthesis of Substituted Pyrroles

The Paal-Knorr pyrrole synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions, to yield a substituted pyrrole.[1][5] The use of a weak acid, such as acetic acid, can accelerate the reaction.[5]

Reaction Mechanism

The accepted mechanism involves the initial nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[3][6] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][2][6]

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Quantitative Data

The following table summarizes various reaction conditions for the Paal-Knorr synthesis of N-substituted pyrroles, adapted from studies using analogous 1,4-diketones.

| Entry | Amine | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | >90 (recrystallized) | [1] |

| 2 | Benzylamine | MgI₂ etherate | Dichloromethane | Room Temp | 24 h | ~95 | [6] |

| 3 | Various | N-Bromosuccinimide (NBS) | None (Neat) | 120-150 (MW) | 2-10 min | 85-95 | [1][7] |

| 4 | Ammonia | Magnesium Nitride (Mg₃N₂) | DMF | 120 | 24 h | ~80 | [6] |

| 5 | Various | Saccharin | None (Neat) | 80 | 30-60 min | 88-96 | [4] |

Experimental Protocol: Synthesis of 1-Benzyl-2-ethyl-5-methyl-1H-pyrrole

This protocol is adapted from the Paal-Knorr synthesis using benzylamine.[6]

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.28 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 20 mL of a suitable solvent like ethanol or methanol.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

-

Reaction: Stir the mixture at room temperature or heat to reflux (approx. 65-80°C) for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 30 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: General experimental workflow for Paal-Knorr pyrrole synthesis.

Synthesis of Substituted Furans

The Paal-Knorr furan synthesis requires an acid catalyst to facilitate the cyclization and dehydration of the 1,4-diketone.[2][8] Strong protic acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃·Et₂O), or dehydrating agents (P₂O₅) are commonly employed.[8]

Reaction Mechanism

The reaction is initiated by the protonation of one carbonyl group. The other carbonyl forms an enol, which then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal.[2] Subsequent dehydration of this intermediate yields the aromatic furan ring.[2][8]

Caption: Mechanism of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of 2-Ethyl-5-methylfuran

-

Setup: Place this compound (1.28 g, 10 mmol) in a 25 mL round-bottom flask.

-

Catalyst: Add a strong acid catalyst or dehydrating agent. For example, add 0.5 g of polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid.

-

Reaction: Heat the mixture, typically to a temperature between 100-150°C, with stirring. The reaction can often be performed neat (without solvent).

-

Distillation: The furan product is often volatile. The reaction can be set up for distillation, allowing the product to be collected as it forms.

-

Workup: If distillation is not used, cool the reaction mixture and add 20 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution until neutral, then wash with brine. Dry over anhydrous MgSO₄, filter, and remove the solvent. Purify the resulting oil by distillation.

Synthesis of Substituted Thiophenes

The Paal-Knorr thiophene synthesis involves heating a 1,4-dicarbonyl compound with a sulfurizing agent.[2][9] The most common reagent for this transformation is phosphorus pentasulfide (P₄S₁₀).[9] Other reagents like Lawesson's reagent can also be used.

Reaction Mechanism

The mechanism is thought to involve the conversion of the carbonyl groups to thiocarbonyls by the sulfurizing agent. This is followed by tautomerization to an enethiol, which then undergoes intramolecular cyclization and subsequent dehydration to form the stable thiophene ring.

Caption: Mechanism of the Paal-Knorr thiophene synthesis.

Experimental Protocol: Synthesis of 2-Ethyl-5-methylthiophene

-

Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to scrub H₂S, combine this compound (1.28 g, 10 mmol) with phosphorus pentasulfide (P₄S₁₀, 2.22 g, 5 mmol). An inert solvent such as toluene or xylene can be used.

-

Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous and evolves hydrogen sulfide gas (H₂S), which is toxic and must be handled in a well-ventilated fume hood with appropriate trapping (e.g., a bleach solution).

-

Workup: After the reaction is complete (typically 1-2 hours, monitored by TLC), cool the mixture and decant the solvent from the solid residue.

-

Filtration: Filter the solution to remove any remaining solids.

-

Purification: Wash the filtrate with 10% NaOH solution, then with water. Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by distillation. The crude thiophene can be purified by fractional distillation under reduced pressure.

Application in Drug Development

The synthesis of heterocyclic scaffolds is a foundational step in the drug discovery process. Pyrroles, furans, and thiophenes are considered "privileged structures" as they are frequently found in molecules with diverse pharmacological activities.[7] The ability to efficiently synthesize libraries of substituted heterocycles from simple precursors like this compound allows for the rapid exploration of chemical space in lead generation and optimization.[10]

Caption: Role of heterocycle synthesis in a drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. longdom.org [longdom.org]

Application Notes and Protocols for the Paal-Knorr Furan Synthesis of 2-Ethyl-5-methylfuran from 2,5-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr furan synthesis is a cornerstone reaction in organic chemistry, providing a direct and efficient method for the synthesis of substituted furans from 1,4-dicarbonyl compounds.[1][2] This acid-catalyzed cyclization and dehydration reaction, first reported in 1884, remains a widely used and valuable tool for the construction of the furan ring system, a key structural motif in many natural products, pharmaceuticals, and advanced materials.[2][3] Furan derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them attractive targets in drug discovery.[4]

This document provides detailed application notes and a representative experimental protocol for the Paal-Knorr synthesis of 2-ethyl-5-methylfuran from 2,5-heptanedione.

Reaction Principle

The Paal-Knorr furan synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The mechanism involves the protonation of one carbonyl group, which activates it towards nucleophilic attack by the enol form of the other carbonyl. The resulting cyclic hemiacetal intermediate then undergoes dehydration to yield the aromatic furan ring.[2][3]

A variety of protic acids (e.g., hydrochloric acid, sulfuric acid) and Lewis acids can be employed as catalysts.[3] The reaction conditions are generally mild, though in some cases, heating may be required to drive the reaction to completion.

Data Presentation

The following table summarizes representative reaction conditions and yields for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, providing a basis for the synthesis of 2-ethyl-5-methylfuran. The data is adapted from the synthesis of furan derivatives using a similar 1,4-dicarbonyl precursor under microwave heating.

| Entry | Starting Material | Acid Catalyst | Reaction Time | Yield (%) |

| 1 | Diethyl 2,3-diacetylsuccinate | 0.4N HCl | 2 hours | 61 |

| 2 | Diethyl 2,3-diacetylsuccinate | 1N HCl | 1 hour | 52 |

Data adapted from patent CN101486694B, which describes the synthesis of diethyl 2,5-dimethylfuran-3,4-dicarboxylate.

Experimental Protocols

Representative Protocol for the Synthesis of 2-Ethyl-5-methylfuran from this compound

This protocol is a representative procedure for the laboratory-scale synthesis of 2-ethyl-5-methylfuran.

Materials:

-

This compound

-

Hydrochloric acid (0.4 N or 1 N)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).

-

Add the hydrochloric acid solution (e.g., 0.4 N, 3-4 mL).

-

Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (1 x 10 mL) to neutralize any remaining acid, followed by brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude 2-ethyl-5-methylfuran can be purified by distillation or column chromatography if necessary.

Mandatory Visualizations

Diagram 1: Reaction Mechanism of the Paal-Knorr Furan Synthesis

Diagram 2: Experimental Workflow for Furan Synthesis

Applications

Substituted furans are valuable intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals. They are key building blocks for the development of new drugs and agrochemicals. Specifically, 2,5-disubstituted furans can be utilized in the synthesis of:

-

Biofuels: Certain furan derivatives, such as 2,5-dimethylfuran, have been investigated as potential biofuels due to their high energy density.[5]

-

Pharmaceutical Intermediates: The furan nucleus is present in numerous biologically active compounds and can serve as a scaffold for the development of novel therapeutic agents.

-

Flavor and Fragrance Industry: Furan derivatives can contribute to the aroma and flavor profiles of various food products and are used in the fragrance industry.

-

Polymer Chemistry: Furan-based monomers can be used in the production of bio-based polymers and resins.[6]

References

Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis with 2,5-Heptanedione

Introduction

The Paal-Knorr synthesis is a fundamental and widely utilized method for the synthesis of substituted pyrroles, a critical heterocyclic motif present in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][3] The operational simplicity and generally high yields of this method make it a cornerstone of heterocyclic chemistry.[2]

These application notes provide a detailed protocol for the Paal-Knorr synthesis using 2,5-heptanedione as the 1,4-dicarbonyl precursor. While specific literature examples for this compound are less common, extensive data for the closely related 2,5-hexanedione serves as an excellent model for determining optimal reaction conditions. The principles and methodologies described are directly applicable for the synthesis of 2-ethyl-5-methyl-substituted pyrroles.

Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. This intermediate subsequently undergoes dehydration to yield the final aromatic pyrrole ring.[1][4] The overall reaction is an acid-catalyzed condensation where two molecules of water are eliminated.[5][6]

Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

This section details a general protocol for the synthesis of N-substituted 2-ethyl-5-methyl-pyrroles from this compound. The reaction conditions can be optimized by varying the catalyst, solvent, and temperature.

Materials and Equipment

-

This compound (1.0 equiv)

-

Primary amine (1.0-1.2 equiv)

-

Solvent (e.g., Ethanol, Methanol, Acetic Acid, or solvent-free)

-

Catalyst (e.g., HCl, Acetic Acid, Iodine, Lewis Acids)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Standard laboratory glassware

General Procedure (Conventional Heating)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv) and the primary amine (1.0-1.2 equiv).

-

Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of diketone). If an acid catalyst is used, add it to the mixture (e.g., a few drops of concentrated HCl or glacial acetic acid).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to several hours depending on the substrates and conditions.

-

Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

-

Precipitation: If the product does not precipitate on its own, add cold water or a dilute acid solution (e.g., 0.5 M HCl) to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water or a suitable solvent mixture (e.g., methanol/water).

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol/water) to obtain the pure N-substituted pyrrole.

Caption: General experimental workflow for the Paal-Knorr synthesis.

Quantitative Data

The following table summarizes various reaction conditions and yields for the Paal-Knorr synthesis using 2,5-hexanedione as a proxy for this compound. These conditions serve as a valuable starting point for optimization.

| 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | HCl (conc.) | Methanol | Reflux | 15 min | 52 | [7][8] |

| 2,5-Hexanedione | 4-Toluidine | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 96 | [9] |

| 2,5-Hexanedione | Aniline | Iodine | Solvent-free | Room Temp. | 30 min | 90 | [2] |

| 2,5-Hexanedione | Benzylamine | Iodine | Solvent-free | Room Temp. | 30 min | 92 | [2] |

| 2,5-Hexanedione | Various Amines | Water (as solvent) | None | Reflux | 1-5 h | 75-98 | [10] |

| 2,5-Hexanedione | Aniline | Fe³⁺-montmorillonite | None | Room Temp. | 3 h | High Yield | [2] |

Note: Yields are highly dependent on the specific amine used and the reaction scale. The conditions listed above provide a general guideline.

Applications in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an important pharmacophore. The Paal-Knorr synthesis provides a direct and versatile route to access structurally diverse pyrrole derivatives for applications such as:

-

Anticancer Agents: Pyrrole-containing compounds have shown significant cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Drugs: The core structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antiviral Agents: Functionalized pyrroles are key components of drugs targeting infectious diseases.

-

Central Nervous System (CNS) Agents: The pyrrole motif is present in drugs designed to treat neurological and psychiatric disorders.

The ability to readily modify the N-substituent by choosing different primary amines in the Paal-Knorr synthesis makes it an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry-online.com [chemistry-online.com]

- 9. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Intramolecular Aldol Cyclization of 2,5-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the intramolecular aldol cyclization of 2,5-heptanedione to synthesize 3-methyl-2-cyclopentenone, a valuable intermediate in organic synthesis. The reaction involves the formation of a carbon-carbon bond within the same molecule to create the cyclic enone structure. This process is typically catalyzed by a base, which facilitates the formation of a nucleophilic enolate that subsequently undergoes cyclization. This application note includes a comprehensive experimental protocol, a summary of quantitative data for different catalytic systems, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The intramolecular aldol condensation of dicarbonyl compounds is a powerful method for the synthesis of cyclic molecules. In the case of this compound, a 1,5-dicarbonyl compound, this reaction leads to the formation of a five-membered ring, a common structural motif in natural products and pharmaceuticals. The resulting α,β-unsaturated ketone, 3-methyl-2-cyclopentenone, is a versatile building block for the synthesis of more complex molecules. The reaction can be catalyzed by either acids or bases, with base-catalyzed reactions being more common.

Reaction Principle

The intramolecular aldol cyclization of this compound proceeds via a base-catalyzed mechanism. The process begins with the abstraction of an acidic α-hydrogen from a carbon adjacent to one of the carbonyl groups, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the other ketone group within the same molecule, leading to the formation of a five-membered ring and a β-hydroxy ketone intermediate. Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated cyclic ketone.

Two possible enolates can be formed from this compound, leading to two potential cyclopentenone products. Deprotonation of the methyl group (C1) leads to the formation of 3-ethyl-2-cyclopentenone (minor product), while deprotonation of the methylene group (C3) results in the formation of 3-methyl-2-cyclopentenone (major product). The formation of the more substituted and thermodynamically more stable double bond in 3-methyl-2-cyclopentenone generally favors its formation.

Data Presentation

The following table summarizes the quantitative data for the intramolecular aldol cyclization of 2,5-hexanedione, a close analog of this compound, using different catalytic systems. The data for this compound is expected to be similar.

| Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,5-Hexanedione | CaO | 150 | 14 | 98% | |

| 2,5-Hexanedione | γ-Al2O3/AlOOH | Not Specified | 6 | 77.2% | |

| 2,5-Hexanedione | Li2O/ZrO2 | 250 | Not Specified | >95% (Selectivity) | |

| 5-Hydroxymethylfurfural (HMF) | Zn | 250 | 1 | 30.5% | |

| This compound | aq. NaOH | Not Specified | Not Specified | 9:1 ratio of major to minor product |

Spectroscopic Data for 3-Methyl-2-cyclopentenone:

| Technique | Data |

| ¹H NMR | δ ~5.9 (s, 1H, vinylic H), ~2.5 (m, 2H, methylene H α to C=O), ~2.3 (m, 2H, methylene H α to C=C), ~2.1 (s, 3H, methyl H) |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z 96 |

| IR | Strong absorption around 1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) |

Experimental Protocol

This protocol is adapted from the high-yielding procedure for the intramolecular aldol condensation of 2,5-hexanedione and is expected to be effective for this compound.

Materials:

-

This compound

-

Calcium Oxide (CaO) or Sodium Hydroxide (NaOH)

-

Water

-

Diethyl ether or Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-